2-(1,4-Diazepan-1-yl)ethanol

Description

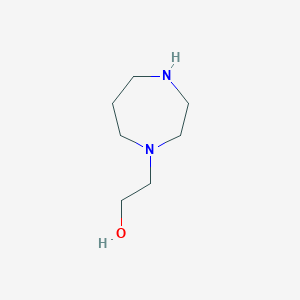

Structure

3D Structure

Properties

IUPAC Name |

2-(1,4-diazepan-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c10-7-6-9-4-1-2-8-3-5-9/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKNVDAHLCFGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371435 | |

| Record name | 2-(1,4-diazepan-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53427-65-9 | |

| Record name | 2-(1,4-diazepan-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,4-diazepan-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(1,4-Diazepan-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and predicted chemical properties of 2-(1,4-Diazepan-1-yl)ethanol (CAS No. 53427-65-9). It is intended for an audience of researchers, scientists, and drug development professionals. While every effort has been made to compile accurate information, specific experimental data for this compound is limited in publicly available literature. Therefore, some properties and protocols are described based on general chemical principles and data from structurally related compounds.

Core Chemical Properties

This compound, also known as 1-(2-Hydroxyethyl)-1,4-diazepane, is a heterocyclic organic compound containing a seven-membered diazepane ring substituted with an ethanol group. Its chemical structure suggests potential for a range of chemical reactions and biological activities, making it a molecule of interest in medicinal chemistry and materials science.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 53427-65-9 | CymitQuimica, Fisher Scientific |

| Molecular Formula | C₇H₁₆N₂O | ChemBK, Guidechem |

| Molecular Weight | 144.21 g/mol | ChemBK, Fisher Scientific |

| Boiling Point | 116-120 °C | ChemBK |

| Density | 1.1047 g/cm³ | ChemBK |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred from structure |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic route can be proposed based on established reactions for the N-alkylation of cyclic amines.

Proposed Experimental Protocol: Synthesis

A plausible method for the synthesis of this compound is the reaction of 1,4-diazepane with 2-chloroethanol or ethylene oxide.

Method 1: Reaction with 2-Chloroethanol

-

Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add a base like potassium carbonate (1.5 eq) to neutralize the HCl formed during the reaction.

-

Addition of Alkylating Agent: Add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the mixture at room temperature or gentle heating (e.g., 50-60 °C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion of the reaction, filter the solid inorganic salts. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Method 2: Reaction with Ethylene Oxide

-

Reaction Setup: Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent like methanol or ethanol in a pressure-rated vessel.

-

Addition of Ethylene Oxide: Carefully introduce a slight excess of ethylene oxide (1.1 eq) into the cooled solution.

-

Reaction Conditions: Seal the vessel and stir the reaction mixture at room temperature or with gentle heating. The reaction is typically exothermic and should be controlled.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting product can be purified by vacuum distillation.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not available in the public domain. However, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

-

-CH₂-OH (hydroxyl proton): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-CH₂-OH (methylene protons adjacent to hydroxyl): A triplet.

-

-N-CH₂- (methylene protons adjacent to nitrogen of the ethanol moiety): A triplet.

-

Diazepane ring protons: A series of complex multiplets due to the conformational flexibility of the seven-membered ring.

¹³C NMR Spectroscopy:

-

-CH₂-OH: A peak in the region typical for carbons bearing a hydroxyl group.

-

-N-CH₂- (ethanol moiety): A peak deshielded by the adjacent nitrogen atom.

-

Diazepane ring carbons: Multiple peaks corresponding to the different carbon environments within the ring.

Infrared (IR) Spectroscopy:

-

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (aliphatic): Multiple sharp absorption bands in the region of 2850-3000 cm⁻¹.

-

C-N stretch: Absorption bands in the fingerprint region.

-

C-O stretch: An absorption band in the region of 1050-1150 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (144.21).

-

Fragmentation Pattern: Expect fragmentation patterns characteristic of N-substituted amines and alcohols, including the loss of the hydroxyl group, the ethanol side chain, and fragmentation of the diazepane ring.

Reactivity and Stability

The reactivity of this compound is dictated by the functional groups present: the secondary amine within the diazepane ring, the tertiary amine at the point of substitution, and the primary alcohol.

-

Amine Reactivity: The secondary amine in the diazepane ring can undergo further N-alkylation, acylation, and other reactions typical of secondary amines. The tertiary amine can be quaternized.

-

Alcohol Reactivity: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to an ether.

-

Stability: The compound is expected to be relatively stable under standard conditions. However, like many amines, it may be susceptible to oxidation over time, especially in the presence of air and light. It should be stored in a cool, dark, and well-ventilated area.

Biological and Pharmacological Potential

Specific biological activity and pharmacological data for this compound are not documented in the available literature. However, the 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities.

-

Central Nervous System (CNS) Activity: Many 1,4-diazepane derivatives are known to possess antipsychotic, anxiolytic, and anticonvulsant properties.[1][2]

-

Anticoagulant Activity: Some novel 1,4-diazepane derivatives have been investigated as factor Xa inhibitors with potent anticoagulant and antithrombotic activity.[3]

-

Sigma Receptor Ligands: Diazepane-containing derivatives have been synthesized and evaluated as ligands for sigma receptors, which are implicated in various neurological disorders.[4]

Further research, including biological screening and pharmacological assays, would be necessary to determine the specific biological profile of this compound.

Experimental and Logical Workflows

The following diagrams illustrate the general logical workflow for the synthesis and characterization of this compound and a conceptual diagram of its potential reactivity.

Caption: General workflow for the synthesis, purification, and characterization of this compound.

References

"2-(1,4-Diazepan-1-yl)ethanol" CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1,4-Diazepan-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates its chemical identifiers, physicochemical properties, and available experimental data. Detailed methodologies for its synthesis and characterization are presented, alongside an exploration of its potential applications. This guide is intended to serve as a foundational resource for researchers engaged in the study and utilization of this and related diazepane derivatives.

Chemical Identifiers and Properties

This compound, a derivative of the seven-membered 1,4-diazepane ring system, is also known by several synonyms. Accurate identification is crucial for database searches and procurement.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 53427-65-9[1] |

| IUPAC Name | 2-(1,4-Diazepan-1-yl)ethan-1-ol[1] |

| Synonyms | 1-(2-Hydroxyethyl)homopiperazine, this compound, BUTTPARK 27\08-73[2] |

| Molecular Formula | C₇H₁₆N₂O[1] |

| Molecular Weight | 144.217 g/mol [1] |

| Canonical SMILES | C1CNCCN(C1)CCO |

| InChI Key | Not readily available |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Liquid or solid | [2] |

| Boiling Point | 116-120 °C | [2] |

| Flash Point | 109.3 °C | [2] |

| Vapor Pressure | 0.002 mmHg at 25°C | [1] |

| Refractive Index | 1.469 | [1] |

| Purity | Typically available at >95% or 97% | [1][3] |

Experimental Protocols

Detailed experimental data for this compound is not extensively published. However, a general synthetic approach can be inferred from standard organic chemistry principles and procedures for analogous compounds.

Synthesis of this compound

A plausible and common method for the synthesis of N-substituted diazepanes involves the alkylation of the parent heterocycle.

Reaction Scheme:

Materials:

-

1,4-Diazepane (Homopiperazine)

-

2-Bromoethanol or 2-Chloroethanol

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

An appropriate solvent (e.g., acetonitrile, ethanol)

Procedure:

-

To a solution of 1,4-diazepane in the chosen solvent, add the base.

-

Slowly add 2-bromoethanol (or 2-chloroethanol) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Once the reaction is complete, filter the mixture to remove the base and any precipitated salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Note: This is a generalized procedure. Optimization of reaction conditions (temperature, reaction time, stoichiometry of reagents) may be necessary to achieve a high yield and purity.

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the ethyl group (a triplet for the -CH₂-OH and a triplet for the -N-CH₂-), as well as complex multiplets for the protons on the diazepane ring. The hydroxyl proton would appear as a broad singlet.

-

¹³C NMR: The spectrum should display distinct signals for the two carbons of the ethanol substituent and the five carbons of the diazepane ring.

-

IR Spectroscopy: Key absorption bands would be expected for the O-H stretch (broad, around 3300 cm⁻¹), C-H stretches (around 2850-2950 cm⁻¹), and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (144.22 g/mol ).

Applications in Research and Drug Development

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[4] Derivatives of 1,4-diazepine are known to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer effects.[4]

While specific biological activities or signaling pathway interactions for this compound are not widely reported in public literature, its structure suggests it could serve as a valuable intermediate or building block in the synthesis of more complex pharmaceutical agents. The presence of a primary alcohol provides a reactive handle for further functionalization, allowing for the introduction of various pharmacophores.

The application of techniques like LC/MS is crucial in the development of such drug candidates for both structural analysis and quantification.[5]

Logical Relationships and Workflows

Synthetic Workflow

The synthesis of this compound follows a logical progression from starting materials to the final purified product. This workflow can be visualized to delineate the key stages.

Role in Drug Discovery Cascade

As a chemical building block, this compound would typically be utilized in the early stages of a drug discovery program.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel compounds with biological activity, leveraging the established importance of the 1,4-diazepane scaffold. While detailed experimental and biological data for this specific molecule are limited in publicly accessible literature, this guide provides a foundational understanding of its identity, properties, and a general synthetic approach. Further research into this and related compounds could unveil new therapeutic agents.

References

Unveiling the Conformational Landscape of 2-(1,4-Diazepan-1-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure and conformational dynamics of 2-(1,4-Diazepan-1-yl)ethanol. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related 1,4-diazepane derivatives to project a comprehensive understanding of its structural characteristics. The principles and methodologies outlined herein are fundamental for the rational design and development of novel therapeutics incorporating the 1,4-diazepane scaffold.

The 1,4-diazepane ring is a privileged seven-membered heterocyclic motif frequently found in biologically active compounds. Its inherent flexibility allows it to adopt multiple conformations, which can significantly influence its interaction with biological targets. Understanding the preferred conformational states of substituted diazepanes like this compound is therefore crucial for elucidating its structure-activity relationship (SAR).

Molecular Structure and Predominant Conformations

The molecular structure of this compound consists of a central 1,4-diazepane ring with an ethanol substituent at the N1 position. The seven-membered diazepane ring is not planar and, based on studies of analogous compounds, is expected to exist predominantly in two low-energy conformations: the chair and the twist-boat form.[1][2] The specific conformation adopted can be influenced by the nature and orientation of substituents.

Quantitative Conformational Data from Analogous Structures

To provide a quantitative understanding of the 1,4-diazepane ring's geometry, the following table summarizes crystallographic data from a related compound, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, which exhibits a chair conformation.[2] These parameters offer a valuable reference for computational modeling of this compound.

| Parameter | Value | Description |

| Puckering Parameters | ||

| QT | 0.721(2) Å | Total puckering amplitude |

| q2 | 0.259(2) Å | |

| q3 | 0.673(2) Å | |

| φ(2) | -157.2(4)° | |

| φ(3) | 5.16(14)° | |

| Atomic Displacements from Mean Plane (C2/C3/C6/C7) | ||

| N1 | -0.7164(20) Å | Confirms chair conformation |

| C2 | -0.0283(9) Å | |

| C3 | 0.0226(7) Å | |

| N4 | 0.9539(26) Å | |

| C5 | 0.8620(28) Å | |

| C6 | -0.0232(8) Å | |

| C7 | 0.0288(9) Å |

Experimental Protocols for Conformational Analysis

The determination of the three-dimensional structure and conformational preferences of molecules like this compound relies on a combination of experimental and computational techniques.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

Methodology:

-

Crystal Growth: Suitable single crystals of the target compound are grown, typically by slow evaporation of a saturated solution.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the observed and calculated structure factors.

-

Data Analysis: The refined structure provides precise bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of the ring conformation and substituent orientations.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Methodology:

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.

-

1D and 2D NMR Spectra Acquisition: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, HMBC, and NOESY, are performed on a high-field NMR spectrometer.

-

Chemical Shift and Coupling Constant Analysis: The chemical shifts and scalar coupling constants (3JHH) are analyzed to infer stereochemical relationships and dihedral angles.

-

NOE Analysis: Through-space correlations observed in NOESY spectra provide information about the spatial proximity of protons, which is crucial for determining the relative orientation of substituents and the overall molecular conformation.[1]

-

Variable Temperature Studies: Performing NMR experiments at different temperatures can provide insights into the dynamic equilibria between different conformers.

Logical Workflow for Conformational Analysis

The comprehensive conformational analysis of this compound would typically follow a structured workflow, integrating both experimental and computational approaches.

Biological Implications and Future Directions

References

- 1. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(1,4-Diazepan-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2-(1,4-Diazepan-1-yl)ethanol, a valuable intermediate in pharmaceutical research. The document outlines key precursors, reaction conditions, and detailed experimental protocols. Quantitative data is presented in tabular format for ease of comparison, and reaction pathways are visualized using Graphviz diagrams.

Introduction

This compound, also known as 1-(2-hydroxyethyl)homopiperazine, is a substituted diazepane derivative. The presence of both a secondary amine and a primary alcohol in its structure makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide explores the most common and effective methods for its preparation.

Core Synthesis Pathways

Two primary synthetic routes for the preparation of this compound are presented:

-

Pathway 1: Direct Alkylation of 1,4-Diazepane. This is the most straightforward approach, involving the direct reaction of 1,4-diazepane (homopiperazine) with a suitable 2-hydroxyethylating agent.

-

Pathway 2: Protected Synthesis Route. This multi-step pathway involves the use of a protecting group to selectively functionalize one of the nitrogen atoms of the 1,4-diazepane ring, followed by deprotection. This method is particularly useful when further selective modification of the diazepane ring is required.

Pathway 1: Direct Alkylation of 1,4-Diazepane

This pathway focuses on the direct N-alkylation of 1,4-diazepane. Two main reagents can be employed for the introduction of the 2-hydroxyethyl group: ethylene oxide and 2-haloethanols.

Reaction with Ethylene Oxide

The reaction of 1,4-diazepane with ethylene oxide is an efficient method for the synthesis of this compound. The high reactivity of the strained epoxide ring allows for a direct addition to the secondary amine.

-

Reaction Setup: A solution of 1,4-diazepane (1.0 eq) in a suitable solvent such as methanol or water is prepared in a pressure-rated reaction vessel.

-

Reagent Addition: The vessel is cooled, and ethylene oxide (1.0-1.2 eq) is carefully introduced.

-

Reaction Conditions: The vessel is sealed and the reaction mixture is stirred at a controlled temperature, typically between 20-50°C, for several hours. The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Reaction with 2-Haloethanols

An alternative direct alkylation method involves the use of 2-haloethanols, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base to neutralize the hydrogen halide formed during the reaction.

-

Reaction Setup: 1,4-Diazepane (1.0 eq) and a suitable base (e.g., potassium carbonate, triethylamine, 1.5-2.0 eq) are dissolved in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Reagent Addition: 2-Chloroethanol or 2-bromoethanol (1.0-1.1 eq) is added dropwise to the mixture at room temperature.

-

Reaction Conditions: The reaction mixture is heated to 60-80°C and stirred for several hours until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel or vacuum distillation.

Quantitative Data for Direct Alkylation:

| Parameter | Reaction with Ethylene Oxide | Reaction with 2-Haloethanol |

| Precursors | 1,4-Diazepane, Ethylene Oxide | 1,4-Diazepane, 2-Chloroethanol/2-Bromoethanol, Base |

| Solvent | Methanol, Water | Acetonitrile, DMF |

| Temperature | 20-50°C | 60-80°C |

| Reaction Time | 4-12 hours | 6-24 hours |

| Typical Yield | 70-90% | 60-80% |

Pathway 2: Protected Synthesis Route

This pathway offers greater control for the synthesis of mono-substituted 1,4-diazepane derivatives. It involves three main steps: protection of one of the amine groups, alkylation of the remaining free amine, and subsequent deprotection. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.

Step 1: Protection of 1,4-Diazepane

-

Reaction Setup: 1,4-Diazepane (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Reagent Addition: Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) is added portion-wise to the solution at 0°C. A mild base like triethylamine or sodium bicarbonate may be added.

-

Reaction Conditions: The reaction is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to give N-Boc-1,4-diazepane, which can often be used in the next step without further purification.

Step 2: Alkylation of N-Boc-1,4-diazepane

-

Reaction Setup: N-Boc-1,4-diazepane (1.0 eq) and a base (e.g., potassium carbonate, 1.5 eq) are suspended in a solvent like acetonitrile.

-

Reagent Addition: 2-Bromoethanol (1.1 eq) is added dropwise.

-

Reaction Conditions: The mixture is heated to reflux and stirred for 12-24 hours.

-

Work-up and Purification: The solid is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography to yield N-Boc-N'-(2-hydroxyethyl)-1,4-diazepane.

Step 3: Deprotection

-

Reaction Setup: N-Boc-N'-(2-hydroxyethyl)-1,4-diazepane (1.0 eq) is dissolved in a solvent such as dichloromethane or dioxane.

-

Reagent Addition: An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added at 0°C.

-

Reaction Conditions: The reaction is stirred at room temperature for 1-4 hours.

-

Work-up and Purification: The solvent and excess acid are removed under reduced pressure. The residue is then basified with a solution of sodium hydroxide and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the final product, this compound.

Quantitative Data for Protected Synthesis Route:

| Parameter | Protection (Boc) | Alkylation | Deprotection (Boc) |

| Key Reagents | 1,4-Diazepane, (Boc)₂O | N-Boc-1,4-diazepane, 2-Bromoethanol, K₂CO₃ | N-Boc-N'-(2-hydroxyethyl)-1,4-diazepane, TFA/HCl |

| Solvent | Dichloromethane | Acetonitrile | Dichloromethane/Dioxane |

| Temperature | 0°C to RT | Reflux | 0°C to RT |

| Reaction Time | 12-24 hours | 12-24 hours | 1-4 hours |

| Typical Yield | >90% | 70-85% | >90% |

General Experimental Workflow

The following diagram illustrates a general workflow applicable to many chemical syntheses, including those described in this guide.

Conclusion

The synthesis of this compound can be effectively achieved through either direct alkylation of 1,4-diazepane or a more controlled, protected synthesis route. The choice of pathway depends on the desired scale, purity requirements, and the need for subsequent selective functionalization. The experimental protocols and data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

Spectroscopic Profile of 2-(1,4-Diazepan-1-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,4-Diazepan-1-yl)ethanol, also known as 1-(2-hydroxyethyl)homopiperazine, is a chemical compound of interest in pharmaceutical research and drug development due to its diazepane core, a structural motif found in various biologically active molecules. This technical guide provides a summary of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally derived public data, this guide relies on computational predictions to offer insights into its structural characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values have been computationally generated and should be considered as estimations. Experimental verification is recommended for precise characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | t | 2H | -CH₂-OH |

| ~2.80 | t | 2H | -N-CH₂-CH₂-OH |

| ~2.75 | t | 4H | -N-CH₂- (ring, adjacent to N-H) |

| ~2.65 | t | 4H | -N-CH₂- (ring, adjacent to N-CH₂) |

| ~1.80 | quintet | 2H | -CH₂- (ring) |

| ~2.50 (broad) | s | 1H | -NH |

| ~3.00 (broad) | s | 1H | -OH |

Solvent: CDCl₃. Predicted values are subject to solvent effects and instrument parameters.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~60.5 | -CH₂-OH |

| ~59.0 | -N-CH₂-CH₂-OH |

| ~54.0 | -N-CH₂- (ring) |

| ~48.0 | -N-CH₂- (ring) |

| ~28.0 | -CH₂- (ring) |

Solvent: CDCl₃. Predicted values are subject to solvent effects and instrument parameters.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol), N-H stretch (secondary amine) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1470-1440 | Medium | C-H bend (alkane) |

| 1120-1050 | Strong | C-O stretch (primary alcohol) |

| 1100-1000 | Medium | C-N stretch (amine) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 144.1263 | [M]⁺ (Molecular Ion) |

| 113.0898 | [M - CH₂OH]⁺ |

| 99.0922 | [M - C₂H₄OH]⁺ |

| 85.0762 | [C₅H₉N₂]⁺ |

| 70.0657 | [C₄H₈N]⁺ |

| 44.0497 | [C₂H₆N]⁺ |

Ionization Mode: Electron Ionization (EI). Fragmentation patterns are predicted and may vary based on experimental conditions.

Experimental Protocols (General Methodologies)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of method depends on the volatility and thermal stability of the compound.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation patterns. For less volatile or thermally sensitive compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferable.

-

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) separates the ions based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a synthesized compound like this compound using spectroscopic methods.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound based on predicted data. For definitive structural confirmation and further research, experimental validation of these predictions is essential.

The 1,4-Diazepane Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Potential Biological Activities of 1,4-Diazepane Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,4-diazepane motif is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. While direct biological data for the specific molecule "2-(1,4-Diazepan-1-yl)ethanol" is not extensively documented in publicly available literature, the broader class of 1,4-diazepane derivatives has been shown to exhibit a remarkable diversity of pharmacological activities. This technical guide provides a comprehensive overview of the potential biological activities associated with the 1,4-diazepane core, drawing upon structure-activity relationship (SAR) studies of analogous compounds. The potential therapeutic applications discussed herein span a range of targets, including central nervous system (CNS) receptors, inflammatory mediators, and cardiovascular targets. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 1,4-diazepane framework by providing a consolidated view of its potential, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction: The 1,4-Diazepane Core

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a key structural feature in numerous pharmacologically active molecules. Its conformational flexibility allows for diverse spatial arrangements of substituents, enabling interactions with a variety of biological targets. This inherent versatility has established the 1,4-diazepane moiety as a "privileged scaffold" in drug discovery, a concept describing molecular frameworks that are capable of binding to multiple, unrelated biological targets. This guide explores the potential biological activities of molecules incorporating this core, with a focus on several key areas where 1,4-diazepane derivatives have shown significant promise.

Potential Biological Activities and Structure-Activity Relationships

The following sections detail the potential biological activities of the 1,4-diazepane scaffold, supported by quantitative data from studies on structurally related compounds.

Sigma (σ) Receptor Modulation

Sigma receptors, particularly the σ1 and σ2 subtypes, are intracellular chaperone proteins implicated in a variety of neurological and psychiatric disorders, as well as in cancer biology. Several studies have identified 1,4-diazepane derivatives as potent sigma receptor ligands.

A series of novel 1,4-diazepane-based compounds were synthesized and evaluated for their affinity towards σ1 and σ2 receptors. The bulky diazepane spacer was found to retain or even improve affinity compared to piperidine analogs. Notably, bicyclic derivatives displayed moderate to high affinity for both receptor subtypes.[1] For instance, the benzofuran derivative 2c emerged as a potent and selective σ1 receptor ligand, while its 2,4-dimethyl substituted analog 3c showed high affinity for both σ1 and σ2 receptors.[1]

Table 1: Sigma Receptor Affinity of Representative 1,4-Diazepane Derivatives [1]

| Compound | R | X | Ki σ1 (nM) | Ki σ2 (nM) |

| 2c | H | O | 8.0 ± 1.2 | 150 ± 20 |

| 3c | 2,4-di-Me | O | 8.0 ± 1.5 | 28 ± 3 |

| 2d | H | N | 19 ± 2 | 110 ± 15 |

| 3d | 2,4-di-Me | N | 35 ± 4 | 45 ± 5 |

Data extracted from a study on novel 1,4-diazepane-based sigma ligands.

The structure-activity relationship suggests that the nature and substitution pattern of the aromatic moiety attached to the diazepane core significantly influence both affinity and selectivity.

Cannabinoid Receptor 2 (CB2) Agonism

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in the immune system and is a promising target for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. High-throughput screening has identified 1,4-diazepane derivatives as potent and selective CB2 agonists.[2][3]

Initial hits from these screening campaigns, while potent, often suffered from poor metabolic stability. Subsequent optimization efforts focused on modifying the substituents on the 1,4-diazepane ring to improve pharmacokinetic properties while maintaining high CB2 receptor affinity and selectivity.[2][4]

Table 2: CB2 Receptor Agonist Activity of 1,4-Diazepane Derivatives [3]

| Compound | Structure | EC50 (nM) | Emax (%) |

| Hit Compound | Aryl 1,4-diazepane | 136 | 67 |

| Optimized Analog | Modified Aryl 1,4-diazepane | <100 | >80 |

Representative data illustrating the potency of 1,4-diazepane derivatives as CB2 agonists.

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which has anti-inflammatory effects. Consequently, PDE4 inhibitors are pursued as therapeutics for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). A novel series of 1,4-diazepino[6,7,1-hi]indoles has been identified as potent and selective PDE4 inhibitors.[5]

Structure-activity relationship studies revealed that modifications to the phenyl group at the 1-position and the diazepine ring can modulate the inhibitory activity and selectivity against other PDE isoforms.

Table 3: PDE4 Inhibitory Activity of 1,4-Diazepinoindole Derivatives [5]

| Compound | R1 | R2 | PDE4 IC50 (µM) |

| 10a | H | H | 0.54 |

| 10e (CI-1044) | NH2 | H | 0.08 |

| 10f | NO2 | H | >10 |

Data from a study on 1,4-diazepino[6,7,1-hi]indoles as PDE4 inhibitors.

Lymphocyte Function-Associated Antigen-1 (LFA-1) Antagonism

Lymphocyte Function-Associated Antigen-1 (LFA-1) is an integrin receptor expressed on leukocytes that plays a crucial role in cell adhesion and migration during inflammatory responses through its interaction with Intercellular Adhesion Molecule-1 (ICAM-1). Antagonists of the LFA-1/ICAM-1 interaction are of interest as anti-inflammatory agents. 1,4-Diazepane-2-ones and 1,4-diazepane-2,5-diones have been identified as novel classes of LFA-1 inhibitors.[6][7]

A combinatorial library approach led to the discovery of potent 1,4-diazepane-2-one antagonists of the LFA-1/ICAM-1 interaction, with initial hits being optimized to achieve nanomolar potency.[6][7]

Table 4: LFA-1/ICAM-1 Inhibitory Activity of 1,4-Diazepane-2-one Derivatives [6][7]

| Compound | R1 | R2 | R3 | IC50 (nM) |

| 17a | (S)-2-naphthyl | (S)-i-Bu | 2-naphthyl | 2000 |

| 18d | (S)-2-naphthyl | (S)-i-Bu | 4-quinolyl | 110 |

| 18e | (S)-2-naphthyl | (S)-i-Bu | 3-quinolyl | 70 |

Data from a study on 1,4-diazepane-2-ones as LFA-1 inhibitors.

Chemokine Receptor CXCR3 Antagonism

The chemokine receptor CXCR3 is involved in the trafficking of immune cells to sites of inflammation and is a target for autoimmune diseases and transplant rejection. Aryl-[8][9]diazepane ureas have been identified as potent functional antagonists of CXCR3.[10] Specific examples from this class exhibit IC50 values in the nanomolar range in calcium mobilization functional assays.[10] A quantitative structure-activity relationship (QSAR) model has been developed for this class of compounds to guide the design of novel and potent CXCR3 antagonists.[11][12]

Table 5: CXCR3 Antagonist Activity of 4-N-Aryl-[8][9]diazepane Ureas [10]

| Compound | Aryl Substituent | IC50 (nM) (Calcium Mobilization) |

| Example 1 | Substituted Phenyl | ~60 |

| Example 2 | Heteroaryl | ~100 |

Representative data for 1,4-diazepane urea derivatives as CXCR3 antagonists.

Positive Inotropic Activity

In the realm of cardiovascular research, certain 1,4-diazepane derivatives have been investigated for their effects on cardiac muscle contractility. A series of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][8][9]oxazin-7-yl)acetamides were synthesized and evaluated for their positive inotropic activity on isolated rabbit heart preparations. Several compounds in this series demonstrated favorable activity, with one of the most potent compounds showing a significant increase in stroke volume compared to the standard drug, milrinone.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities discussed.

Sigma (σ) Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the σ1 receptor.[13][14][15]

-

Materials:

-

Membrane preparation from guinea pig brain (for high σ1 receptor expression).

-

[³H]-(+)-Pentazocine (radioligand).

-

Unlabeled (+)-pentazocine or haloperidol (for non-specific binding determination).

-

Test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-(+)-pentazocine (typically at or below its Kd), and the test compound at various concentrations.

-

For total binding wells, add only the radioligand and assay buffer.

-

For non-specific binding wells, add the radioligand and a high concentration of unlabeled ligand (e.g., 10 µM haloperidol).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at 37°C for 150 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value for the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Cannabinoid Receptor 2 (CB2) cAMP Functional Assay

This protocol outlines a cell-based assay to measure the functional activity of test compounds as CB2 receptor agonists by quantifying the inhibition of forskolin-stimulated cAMP production.[8][16]

-

Materials:

-

HEK293 cells stably expressing the human CB2 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Forskolin.

-

Test compounds and a reference agonist (e.g., CP-55,940).

-

cAMP detection kit (e.g., cAMP-Glo™ Assay).

-

Luminometer.

-

-

Procedure:

-

Seed the CB2-expressing HEK293 cells in a 384-well white assay plate and incubate for 18-24 hours.

-

Prepare serial dilutions of the test compounds and the reference agonist.

-

Remove the culture medium and add assay buffer to the cells.

-

Add the test compounds or reference agonist to the respective wells.

-

Add a fixed concentration of forskolin to all wells except the basal control to stimulate cAMP production.

-

Incubate the plate at room temperature for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of forskolin-stimulated cAMP production and determine the EC50 value for the test compound.

-

Phosphodiesterase 4 (PDE4) Fluorescence Polarization (FP) Inhibition Assay

This protocol describes a fluorescence polarization-based assay to determine the inhibitory activity of test compounds against PDE4.[9][17][18][19]

-

Materials:

-

Recombinant human PDE4 enzyme.

-

Fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

-

Assay buffer.

-

Test compounds and a reference inhibitor (e.g., Roflumilast).

-

Binding agent that specifically binds to the hydrolyzed AMP product.

-

384-well black assay plate.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.

-

Add the diluted compounds to the wells of the 384-well plate.

-

Add the PDE4 enzyme to each well (except for "no enzyme" controls) and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the FAM-cAMP substrate to all wells.

-

Incubate the plate for 60 minutes at room temperature to allow for enzymatic hydrolysis.

-

Stop the reaction by adding the binding agent, which will bind to the FAM-AMP product, causing an increase in fluorescence polarization.

-

Incubate for an additional 60 minutes at room temperature.

-

Measure the fluorescence polarization using a plate reader.

-

Calculate the percent inhibition of PDE4 activity and determine the IC50 value for the test compound.

-

LFA-1/ICAM-1 Cell Adhesion Assay

This protocol details a cell-based assay to measure the inhibition of LFA-1-mediated T-cell adhesion to ICAM-1.[20][21][22]

-

Materials:

-

T-lymphocytes (e.g., freshly isolated human PBMCs).

-

Recombinant human ICAM-1.

-

96-well microplate.

-

Fluorescent cell stain (e.g., Calcein-AM).

-

T-cell activators (e.g., PMA and ionomycin).

-

Test compounds.

-

Fluorescence plate reader.

-

-

Procedure:

-

Coat the wells of a 96-well plate with recombinant human ICAM-1 and incubate overnight at 4°C. Block non-specific binding sites.

-

Label the T-lymphocytes with a fluorescent dye.

-

Pre-incubate the labeled T-cells with serial dilutions of the test compounds.

-

Activate the T-cells with PMA and ionomycin to induce a high-affinity state of LFA-1.

-

Add the treated T-cells to the ICAM-1 coated wells and allow them to adhere for a specified time (e.g., 30 minutes) at 37°C.

-

Wash the wells gently to remove non-adherent cells.

-

Quantify the number of adherent cells by measuring the fluorescence in each well using a fluorescence plate reader.

-

Calculate the percent inhibition of T-cell adhesion and determine the IC50 value for the test compound.

-

CXCR3 Calcium Mobilization Assay

This protocol describes a functional assay to measure the antagonist activity of test compounds on the CXCR3 receptor by monitoring changes in intracellular calcium levels.[10]

-

Materials:

-

Cells stably expressing the human CXCR3 receptor (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

CXCL11 (I-TAC), a CXCR3 ligand.

-

Test compounds.

-

Assay buffer.

-

Fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

-

Procedure:

-

Plate the CXCR3-expressing cells in a 96-well black-walled, clear-bottom plate and incubate overnight.

-

Load the cells with a calcium-sensitive dye for 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

Add serial dilutions of the test compounds to the wells and incubate for a short period.

-

Place the plate in the FLIPR instrument and measure the baseline fluorescence.

-

Add a fixed concentration of the CXCR3 agonist, CXCL11, to stimulate the receptor and induce calcium mobilization.

-

Continuously monitor the change in fluorescence intensity over time.

-

Calculate the percent inhibition of the CXCL11-induced calcium response and determine the IC50 value for the test compound.

-

Isolated Perfused Heart (Langendorff) Preparation for Inotropic Activity

This ex vivo technique is used to assess the direct effects of compounds on cardiac contractility (inotropic effects) and heart rate (chronotropic effects) in the absence of systemic physiological influences.[23][24][25][26][27]

-

Materials:

-

Small animal (e.g., rat or rabbit).

-

Langendorff apparatus (including perfusion pump, oxygenator, water-jacketed organ bath, and pressure transducer).

-

Krebs-Henseleit or Tyrode's solution (oxygenated with 95% O₂ / 5% CO₂).

-

Surgical instruments.

-

Data acquisition system.

-

-

Procedure:

-

Anesthetize the animal and perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and place it in ice-cold perfusion buffer.

-

Cannulate the aorta and mount the heart on the Langendorff apparatus.

-

Initiate retrograde perfusion with the oxygenated buffer at a constant pressure or flow.

-

Insert a balloon into the left ventricle, connected to a pressure transducer, to measure isovolumetric ventricular pressure.

-

Allow the heart to stabilize and record baseline contractile function (e.g., left ventricular developed pressure, heart rate).

-

Introduce the test compounds into the perfusate at various concentrations.

-

Record the changes in contractile force and heart rate to determine the inotropic and chronotropic effects of the compound.

-

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Conclusion

The 1,4-diazepane scaffold represents a highly versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of potential biological activities. While the specific biological profile of "this compound" remains to be fully elucidated, the extensive research on analogous compounds provides a strong foundation for predicting its potential therapeutic applications. The activities highlighted in this guide, including modulation of sigma receptors, agonism of the CB2 receptor, inhibition of PDE4 and LFA-1, and antagonism of the CXCR3 receptor, underscore the significant potential of the 1,4-diazepane core in the development of novel therapeutics for a range of diseases. The detailed experimental protocols and visual aids provided herein are intended to facilitate further research and development in this promising area of drug discovery. Future investigations into the structure-activity relationships of novel 1,4-diazepane derivatives will undoubtedly continue to uncover new and valuable therapeutic opportunities.

References

- 1. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: optimization of drug-like properties and target independent parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, structure-activity relationships, and pharmacological profile of 9-amino-4-oxo-1-phenyl-3,4,6,7-tetrahydro[1,4]diazepino[6, 7,1-hi]indoles: discovery of potent, selective phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. 1,4-Diazepane-2-ones as novel inhibitors of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Identification and initial evaluation of 4-N-aryl-[1,4]diazepane ureas as potent CXCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel QSAR model for predicting the inhibition of CXCR3 receptor by 4-N-aryl-[1,4] diazepane ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. usiena-air.unisi.it [usiena-air.unisi.it]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes [jove.com]

- 21. Rapid Flow Cytometry Method for Quantitation of LFA-1-Adhesive T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Functional Analysis on the Interspecies Interaction between Mouse LFA-1 and Human Intercellular Adhesion Molecule-1 at the Cell Level - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Langendorff heart - Wikipedia [en.wikipedia.org]

- 24. scispace.com [scispace.com]

- 25. SutherlandandHearse [southalabama.edu]

- 26. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. adinstruments.com [adinstruments.com]

Theoretical Underpinnings of 1,4-Diazepane Derivatives: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies concerning 2-(1,4-Diazepan-1-yl)ethanol and its broader class of 1,4-diazepane derivatives. The 1,4-diazepane scaffold is a significant pharmacophore due to its presence in a variety of biologically active compounds.[1][2][3] Computational chemistry and molecular modeling have become indispensable tools for elucidating the structural, electronic, and interactive properties of these molecules, thereby accelerating the drug discovery and development process. This document synthesizes key findings from various theoretical studies, presenting quantitative data, detailed experimental protocols, and visual representations of workflows and molecular interactions.

Quantitative Data from Theoretical Studies

Theoretical studies, particularly those employing Density Functional Theory (DFT) and molecular docking, have provided valuable quantitative insights into the properties of 1,4-diazepane derivatives. These studies are crucial for understanding reaction mechanisms, conformational preferences, and potential biological activity.

Molecular Docking and Binding Affinity

Molecular docking simulations are frequently used to predict the binding orientation and affinity of 1,4-diazepane derivatives to various protein targets. The docking score, typically expressed in kcal/mol, provides an estimation of the binding free energy.

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interactions | Reference |

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | Human Oestrogen Receptor (3ERT) | -8.9 | N-H···O hydrogen bonding | [4] |

| Benzofurane-substituted diazepane derivatives | Sigma-1 Receptor (σ1R) | Not explicitly stated, but strong interaction confirmed by molecular dynamics | Not explicitly detailed | [5][6][7] |

| 2,4,5-trisubstituted pyrimidine with 1,4-diazepane moiety | Cyclin-Dependent Kinase 9 (CDK9) | Not explicitly stated, but noted to have high selectivity | Hydrogen bond donor from diazepine NH critical for selectivity | [8] |

Quantum Chemical Calculations

Quantum chemical calculations, such as DFT, are employed to investigate the electronic structure and reactivity of 1,4-diazepane derivatives. These calculations can predict various molecular properties, including Gibbs free energies of reaction pathways.

| Study Focus | Computational Method | Key Findings | Reference |

| Reaction mechanism of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines | DFT (ORCA 5.0.4) | Trialkylated compounds are formed via direct reductive amination of dialkylated precursors. | [9] |

| Isomerism of dimethyl benzodiazepine (diylidene)diacetates | DFT (B3PW91-SCRF/ZVP) | Calculation of Gibbs free energies (ΔG) and free activation energies (ΔG≠) for ring inversion and E/Z isomerization. | [10] |

| Tautomerization in 1,4-benzodiazepines | DFT (B3LYP/6-31G**) | The mechanism of tautomerization is influenced by the presence and position of an oxo group. | [11] |

Experimental and Computational Protocols

The reproducibility and validity of theoretical studies hinge on the detailed reporting of methodologies. Below are summaries of typical computational protocols employed in the study of 1,4-diazepane derivatives.

Molecular Docking Protocol

A generalized workflow for molecular docking of 1,4-diazepane derivatives is as follows:

-

Ligand Preparation : The 2D structure of the 1,4-diazepane derivative is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure. Energy minimization is then performed using a suitable force field (e.g., MMFF94).[12]

-

Receptor Preparation : The 3D crystal structure of the target protein is obtained from a protein databank (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

-

Docking Simulation : A molecular docking program (e.g., AutoDock Vina, GOLD, Glide) is used to predict the binding poses of the ligand within the active site of the receptor.[12] The docking algorithm explores various conformations and orientations of the ligand, and a scoring function is used to rank the poses based on their predicted binding affinity.

-

Analysis of Results : The docking results are visualized and analyzed using molecular visualization software (e.g., PyMOL, Chimera).[12] Key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein are identified.

Quantum Chemical Calculation Protocol (DFT)

A representative protocol for DFT calculations on 1,4-diazepane derivatives involves the following steps:

-

Structure Input : The 3D coordinates of the molecule are input into the quantum chemistry software package (e.g., ORCA, Gaussian).

-

Method Selection : A DFT functional (e.g., B3LYP, CAM-B3LYP) and a basis set (e.g., 6-31G**, ZVP) are chosen. The choice of functional and basis set depends on the specific properties being investigated and the desired level of accuracy.[10][11][13]

-

Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Calculation : Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to calculate thermodynamic properties like Gibbs free energy.

-

Property Calculation : Various electronic properties, such as molecular orbital energies (HOMO, LUMO), Mulliken charges, and molecular electrostatic potential, can be calculated.

Visualizing Theoretical Workflows and Pathways

Graphviz diagrams are provided to illustrate key workflows and conceptual relationships in the theoretical study of 1,4-diazepane derivatives.

References

- 1. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Experimental and theoretical studies on the effect of the oxo group in 1,4-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability Profiles of 2-(1,4-Diazepan-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful development of a new chemical entity into a viable drug candidate is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount as they directly influence a compound's bioavailability, manufacturability, and shelf-life. This technical guide outlines the theoretical considerations and practical experimental protocols for characterizing the solubility and stability of 2-(1,4-Diazepan-1-yl)ethanol, a molecule of interest for its potential pharmacological applications.

Structural Features and Predicted Properties:

This compound possesses key structural motifs that are expected to govern its solubility and stability:

-

1,4-Diazepane Ring: A seven-membered heterocyclic ring containing two nitrogen atoms. The presence of these amines suggests a basic character and the potential for salt formation to enhance aqueous solubility. The diazepine ring system is found in many biologically active compounds.[1][2][3]

-

Ethanol Side Chain: The hydroxyl group (-OH) is capable of hydrogen bonding, which is anticipated to contribute favorably to its solubility in polar solvents.[4]

-

Tertiary Amine: The nitrogen atom of the diazepine ring attached to the ethanol group is a tertiary amine, which can be susceptible to oxidation.[5]

Based on these features, this compound is predicted to be a water-soluble compound with potential stability challenges related to oxidation and pH-dependent degradation.

Solubility Profile

Solubility is a critical determinant of a drug's absorption and distribution. For oral drug candidates, a minimum aqueous solubility of >60 µg/mL is often considered a desirable starting point.[6] Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding.

Predicted Solubility

The presence of the hydroxyl group and the basic nitrogen atoms in the diazepine ring suggest that this compound will exhibit good solubility in polar solvents.[4] However, the overall lipophilicity of the molecule will influence its solubility in non-polar environments.

Experimental Determination of Solubility

Table 1: Illustrative Solubility Data for this compound

| Solubility Type | Medium | Temperature (°C) | pH | Solubility (µg/mL) | Method |

| Kinetic | Phosphate Buffered Saline (PBS) | 25 | 7.4 | [Data] | Nephelometry |

| Thermodynamic | PBS | 25 | 7.4 | [Data] | Shake-Flask |

| Thermodynamic | Simulated Gastric Fluid (SGF) | 37 | 1.2 | [Data] | Shake-Flask |

| Thermodynamic | Simulated Intestinal Fluid (SIF) | 37 | 6.8 | [Data] | Shake-Flask |

| Thermodynamic | Water | 25 | Neutral | [Data] | Shake-Flask |

| Thermodynamic | Ethanol | 25 | N/A | [Data] | Shake-Flask |

Experimental Protocols

2.3.1 Protocol for Kinetic Solubility Assay (Nephelometry)

-

Purpose: To rapidly assess the solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.[7]

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Add the appropriate aqueous buffer (e.g., PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.

-

Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours).[8]

-

Measure the light scattering in each well using a nephelometer to detect the formation of a precipitate.[7][8]

-

The highest concentration that does not show precipitation is reported as the kinetic solubility.

-

2.3.2 Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)

-

Purpose: To determine the equilibrium solubility of the solid compound, providing a more accurate measure for formulation development.[9]

-

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS at various pH values, SGF, SIF).

-

Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9][10]

-

After incubation, filter the samples to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[8][11]

-

Stability Profile

Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life and identifying potential degradation pathways.[12] Stability studies are typically conducted under various stress conditions as mandated by ICH guidelines.[13][14]

Predicted Stability

The presence of tertiary amines in the 1,4-diazepane ring makes this compound potentially susceptible to oxidative degradation.[5][15] Hydrolysis is less likely to be a major degradation pathway in the absence of labile functional groups like esters or amides. The stability is also expected to be pH-dependent due to the basic nature of the amine groups.

Forced Degradation Studies

Forced degradation studies are performed under harsh conditions to accelerate the degradation process and identify potential degradation products.[5]

Table 2: Illustrative Forced Degradation Study of this compound

| Stress Condition | Conditions | Time | % Degradation | Major Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | [Data] | [Identify by MS] |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 h | [Data] | [Identify by MS] |

| Oxidation | 3% H₂O₂, RT | 24 h | [Data] | [Identify by MS] |

| Thermal | 80°C | 7 days | [Data] | [Identify by MS] |

| Photostability | ICH Q1B light exposure | - | [Data] | [Identify by MS] |

Long-Term Stability Studies (ICH Guidelines)

Long-term stability studies are conducted under controlled storage conditions to establish the re-test period or shelf life of the drug substance.[16][17]

Table 3: Illustrative Long-Term Stability Study of this compound

| Storage Condition | Time Points (Months) | Appearance | Assay (%) | Degradation Products (%) |

| 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 | [Observation] | [Data] | [Data] |

| 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 | [Observation] | [Data] | [Data] |

| 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 | [Observation] | [Data] | [Data] |

Experimental Protocols

3.4.1 Protocol for Forced Degradation Studies

-

Purpose: To identify potential degradation pathways and develop stability-indicating analytical methods.[12]

-

Procedure:

-

Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

-

For thermal stress, store the solid compound and a solution at elevated temperatures.

-

For photostability, expose the solid and solution to light as per ICH Q1B guidelines.[17]

-

At specified time points, analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase with UV and MS detection) to determine the percentage of the parent compound remaining and to identify and quantify any degradation products.

-

3.4.2 Protocol for Long-Term Stability Studies

-

Purpose: To evaluate the stability of the drug substance over time under recommended storage conditions.[13][18]

-

Procedure:

-

Place multiple batches of this compound in controlled environment stability chambers set to the conditions specified by ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).[14][16]

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples.[17]

-

Analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating analytical method.

-

Visualized Workflows

Solubility Assessment Workflow

Caption: Workflow for solubility assessment.

Stability Assessment Workflow

Caption: Workflow for stability assessment.

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental for its progression as a drug candidate. This guide provides the necessary theoretical background and detailed experimental protocols for a comprehensive evaluation. The systematic application of these methodologies will generate a robust data package to support formulation development, define appropriate storage conditions, and ensure the quality and efficacy of the final drug product.

References

- 1. jocpr.com [jocpr.com]

- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 59039-64-4: 2-(4-methyl-1,4-diazepan-1-yl)ethanol [cymitquimica.com]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. enamine.net [enamine.net]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. ijrpp.com [ijrpp.com]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. database.ich.org [database.ich.org]

- 17. snscourseware.org [snscourseware.org]

- 18. mastercontrol.com [mastercontrol.com]

An In-depth Technical Guide to 2-(1,4-Diazepan-1-yl)ethanol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1,4-Diazepan-1-yl)ethanol, a derivative of the seven-membered heterocyclic scaffold 1,4-diazepane (also known as homopiperazine), represents a core structure of significant interest in medicinal chemistry. While direct literature on the parent compound is limited, its structural motif is integral to a variety of biologically active molecules. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and potential therapeutic applications of this compound and its derivatives. Drawing from available literature on related compounds, this document outlines plausible synthetic routes, predicted physicochemical characteristics, and explores the pharmacological landscape of molecules incorporating the 1-(2-hydroxyethyl)-1,4-diazepane moiety.

Introduction

The 1,4-diazepane ring system is a "privileged scaffold" in drug discovery, forming the core of numerous compounds with diverse pharmacological activities. The introduction of a hydroxyethyl group at the N1 position to form this compound can significantly influence the molecule's polarity, solubility, and potential for hydrogen bonding, thereby modulating its pharmacokinetic and pharmacodynamic properties. This guide aims to consolidate the fragmented information available on this compound and its analogs to serve as a foundational resource for researchers in the field.

Synthesis and Chemical Properties

Proposed Synthetic Routes

Two primary methods are proposed for the synthesis of this compound:

-

Reaction with Ethylene Oxide: The ring-opening of ethylene oxide by one of the secondary amines of 1,4-diazepane is a direct and efficient method for introducing a 2-hydroxyethyl group. This reaction is typically carried out in a suitable solvent such as methanol or ethanol.

-

Alkylation with 2-Chloroethanol: 1,4-Diazepane can be alkylated with 2-chloroethanol in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The choice of base and reaction conditions is crucial to control the degree of alkylation and minimize side products.

Physicochemical Properties

Due to the lack of experimentally determined data for this compound, its physicochemical properties have been predicted using computational models. These predicted values provide a useful starting point for experimental design and characterization.

| Property | Predicted Value |

| Molecular Formula | C7H16N2O |

| Molecular Weight | 144.22 g/mol |

| LogP | -1.2 to -0.8 |

| Topological Polar Surface Area (TPSA) | 35.8 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| pKa (most basic) | ~9.5 - 10.5 (predicted for the secondary amine) |

Note: These values are computationally predicted and should be confirmed experimentally.

Biological Activity and Therapeutic Potential